![molecular formula C14H14N4O3 B2878536 (2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide CAS No. 2097939-56-3](/img/structure/B2878536.png)
(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide, also known as MitoBloCK-6, is a small molecule inhibitor of mitochondrial complex II. It is a promising tool for studying mitochondrial function and has potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
This compound has been utilized in the synthesis of derivatives that exhibit significant antifungal activity . The one-pot, eco-friendly synthesis of these derivatives involves combining phthalic anhydride with anilines and anthranilamide in water, without any catalyst . This green chemistry approach not only provides excellent yields but also reduces environmental impact due to the use of water as a solvent. Some synthesized compounds have shown prominent activity against fungal strains, highlighting the potential of this compound in developing new antifungal agents .
Antiviral Research
Derivatives of this compound have been studied for their antiviral properties . Compounds containing five-membered heteroaryl amines, which can be synthesized from this base compound, have shown relatively higher antiviral activity. This activity is comparable to that of the well-known antiviral drug Ribavirin, suggesting that further modification of these amines could lead to potent antiviral therapeutics .
COX-2 Inhibition for Anti-Inflammatory Drugs
The compound has been a precursor in the synthesis of molecules with Cyclooxygenase-2 (COX-2) inhibitory activity . COX-2 inhibitors are a class of drugs that selectively block the COX-2 enzyme, which plays a significant role in causing inflammation and pain. Therefore, derivatives of this compound could be valuable in the development of new anti-inflammatory medications .
Green Chemistry Synthesis
The compound’s synthesis itself represents an application in green chemistry . The one-pot synthesis method that uses water as a solvent exemplifies an environmentally friendly procedure. This approach aligns with the principles of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products .
Oncology Research
Phthalazinone derivatives, which can be synthesized from this compound, have been associated with anti-cancer properties . The quinazolinone ring system, a significant class of N-heterocyclic compounds, is found in many compounds with beneficial biological properties, including anti-cancer effects . This makes the compound a valuable starting point for the synthesis of potential chemotherapeutic agents.
Development of Analgesics
Phthalimide derivatives, related to this compound, have been documented to produce favorable medicinal effects, such as analgesic properties . This suggests that the compound could be used to develop new pain-relief medications, expanding the scope of its application in pharmaceutical research.
Eigenschaften
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-oxo-3H-phthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-15-11(19)7-4-8-16-14(21)12-9-5-2-3-6-10(9)13(20)18-17-12/h2-7H,8H2,1H3,(H,15,19)(H,16,21)(H,18,20)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPZROMICJZCJT-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=NNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=NNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.